molecular formula C7H5NO B122248 6-ethynylpyridin-2(1H)-one CAS No. 145143-31-3

6-ethynylpyridin-2(1H)-one

Cat. No. B122248
M. Wt: 119.12 g/mol
InChI Key: CZTTUTADMWTFAL-UHFFFAOYSA-N
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Description

Superperiodic Assembly Analysis

The study of 2,6-diethynylpyridine at the interface between 1-phenyloctane and highly oriented pyrolytic graphite (HOPG) reveals that despite lacking conventional hydrogen bonding sites and alkyl chains, the compound forms an ordered array. This arrangement is attributed to weak C-H...N and C-H...π hydrogen bonds, as well as the influence of the graphite's periodic potential. This finding is significant as it suggests that even small molecules without typical bonding sites can achieve superperiodic molecular arrangements under certain conditions .

Synthesis of 6-Substituted 2-Phenacylpyridines

The oxidation of 2-(phenylethynyl)pyridine leads to the formation of isoxazolo[2,3-a]pyridinium salt, which then undergoes Reissert-Henze-type reactions to produce 6-substituted 2-phenacylpyridines. This method introduces functional groups such as amides when acetonitrile is used as a solvent. Additionally, the presence of a hetero-atom at the 6-position can oxidize the phenacyl group to α-diketones upon exposure to air. This synthesis route offers an alternative to more challenging conventional methods for producing these compounds .

Divergent Synthesis of Diarylated Pyridin-2(1H)-ones

A novel one-pot synthesis of 4,6-diarylated/heterylated pyridin-2(1H)-one derivatives from chalcones has been developed. This process involves a domino reaction that includes Michael addition, amination, intramolecular amidation, and dehydronitrosation, all occurring without the need for metals or bases. The synthesized derivatives have been further utilized to create medicinally relevant 2,4,6-triaryl/heteryl pyridines through Pd-catalyzed cross-coupling reactions. This method provides a new pathway for the synthesis of complex pyridine derivatives .

Crystal Structure of Tetrahydropyridine Derivative

The synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been achieved through the reaction of benzaldehyde, aniline, and ethylacetoacetate, catalyzed by an in situ formed l (−) proline–Fe(III) complex. The compound's crystal structure was determined using X-ray diffraction, revealing a triclinic space group and a flat boat conformation for the tetrahydropyridine ring. The structure is stabilized by intra- and intermolecular hydrogen bonds, which include N–H...O, C–H...O, and C–H...π interactions .

Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives

The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base derivatives has been described. These compounds were characterized using FTIR, 1H, and 13C NMR spectroscopy. The crystal structure of one derivative was determined, showing a monoclinic space group and stabilization by intramolecular hydrogen bonds. DFT analyses confirmed the presence of intramolecular hydrogen bonding in some derivatives, highlighting the importance of these interactions in stabilizing the molecular structure .

Scientific Research Applications

Saccharide-Linked Ethynylpyridine Oligomers

Research has demonstrated that saccharide-linked ethynylpyridine oligomers can encode chiral helices within their structures. The formation of these helices is induced by intramolecular hydrogen bonds between glycoside and ethynylpyridine moieties. Such structures have potential applications in the development of molecular recognition systems and chiral materials, showing how the primary structure of these oligomers influences their higher-order structures (Abe, Murayama, Kayamori, & Inouye, 2008).

Development of Convergent Synthetic Methods

Another study focused on developing new convergent synthetic methods for saccharide-linked ethynylpyridine foldamers using 'click chemistry'. This synthesis showcases the versatility of ethynylpyridine compounds in constructing complex molecular architectures, which could be useful in nanotechnology and material science (Abe, Makida, & Inouye, 2012).

Platinum(II) Chelated Complexes

Ethynylpyridine derivatives have been used in the synthesis of mono- and trinuclear tripodal Platinum(II) chelated complexes. These complexes, containing both sulfoxide and pyridine moieties, are of interest for their potential applications in catalysis and as materials with special electronic properties (Barattucci et al., 2013).

Organometallic Networks

The use of ethynylpyridine derivatives in the creation of organometallic networks has been explored. Specifically, novel silver–ethynide complexes have been synthesized, demonstrating the influence of organic ligands on the formation of 2D and 3D organometallic networks. These findings could contribute to the development of new materials for electronic and photonic applications (Zhang et al., 2010).

Hydrohalogenation and Photocycloaddition

Research into the hydrohalogenation of ethynylpyridines without special reagents has shown efficient methods for forming pyridinium salts, which could be useful in synthetic chemistry for creating a variety of chemical products (Muragishi, Asahara, & Nishiwaki, 2017). Additionally, studies on [2+2]-photocycloaddition of dihydropyridones and pyridinones offer insights into photochemical synthesis techniques (Albrecht, Basler, & Bach, 2008).

properties

IUPAC Name

6-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTTUTADMWTFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethynylpyridin-2(1H)-one

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